molecular formula C7H12O3 B6618971 (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid CAS No. 1655-00-1

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B6618971
CAS No.: 1655-00-1
M. Wt: 144.17 g/mol
InChI Key: SNKAANHOVFZAMR-RITPCOANSA-N
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Description

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a cyclohexane ring with a hydroxyl group and a carboxylic acid group attached to it, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For instance, the use of chiral Ni(II) complexes has been reported for the asymmetric synthesis of similar compounds . Another method involves the resolution of racemic mixtures through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis or resolution processes. The choice of method depends on the desired purity and yield. Enantioselective synthesis using chiral catalysts is preferred for high-purity requirements, while resolution methods are used for cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate metabolic pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAANHOVFZAMR-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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